4-氨基-6-吗啉嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Research developments in the syntheses of pyrimidines have been reported . The synthesis of polysubstituted pyrimidines was reported from the related 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction .Molecular Structure Analysis

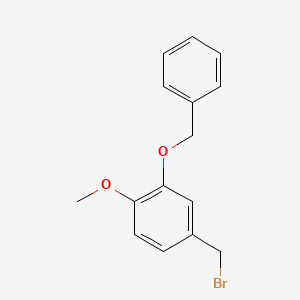

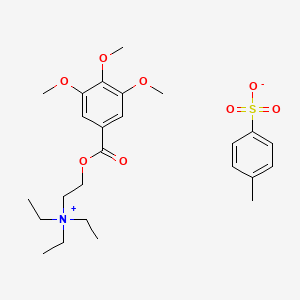

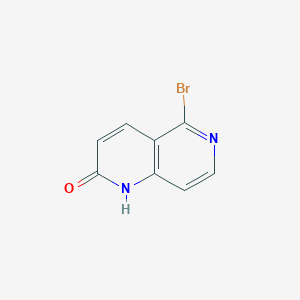

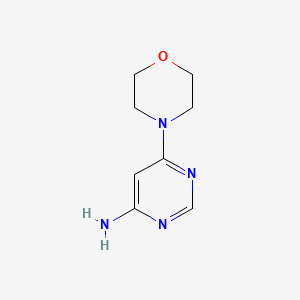

The molecular formula of 4-Amino-6-morpholinopyrimidine is C8H12N4O . Its average mass is 180.207 Da and its monoisotopic mass is 180.101105 Da .Chemical Reactions Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis

4-Amino-6-morpholinopyrimidine has a molecular formula of C8H12N4O and a molecular weight of 180.21 . It is a white, crystalline substance with a melting point of 237-239°C.科学研究应用

Antiproliferative Agents in Cancer Research

4-Amino-6-morpholinopyrimidine derivatives have been synthesized and characterized for their potential as antiproliferative agents . These compounds have shown promising results against various human cancer cell lines, including HeLa (cervix), NCI-H460 (lung), MCF-7 (breast), HepG2 (liver), and IMR-32 (brain). Notably, certain derivatives exhibited potent anticancer activity, with IC50 values indicating their effectiveness at low concentrations. The mechanism of action appears to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis, as evidenced by increased caspase-3/7 activity and loss of mitochondrial membrane potential .

Electrochemical Synthesis in Organic Chemistry

The compound has been utilized in the electrochemical synthesis of functionalized arylpyrimidines. This process involves a reductive cross-coupling between 4-Amino-6-chloropyrimidine and functionalized aryl halides, employing a sacrificial iron anode and a nickel(II) catalyst. The method allows for the formation of coupling products in moderate to high yields, contributing to the field of organic synthesis by providing a mild and efficient route to synthesize diazaaromatic compounds .

Anti-Inflammatory Applications in Pharmacology

Pyrimidine derivatives, including those related to 4-Amino-6-morpholinopyrimidine, have been studied for their anti-inflammatory activities . These compounds have shown inhibitory effects against the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. The anti-inflammatory effects of pyrimidines are significant for the development of new therapeutic agents .

Chiral Recognition in Analytical Chemistry

Molecularly imprinted polymers (MIPs) that utilize pyrimidine derivatives have been explored for chiral recognition applications . These applications include enantioselective chromatography, capillary electrochromatography, solid-phase extraction, binding assays, sensing, catalysis, and drug delivery. The ability of pyrimidines to act as functional monomers in MIPs highlights their versatility in analytical chemistry .

安全和危害

The safety data sheet for 4-Amino-6-morpholinopyrimidine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

作用机制

Target of Action

The primary targets of 4-Amino-6-morpholinopyrimidine are inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins, another group of compounds that mediate inflammation .

Mode of Action

4-Amino-6-morpholinopyrimidine interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the enzymes’ activity, thereby reducing the production of nitric oxide and prostaglandins . The compound’s ability to inhibit these enzymes is the basis for its anti-inflammatory activity .

Biochemical Pathways

The inhibition of iNOS and COX-2 by 4-Amino-6-morpholinopyrimidine affects the biochemical pathways involved in inflammation. Specifically, it reduces the production of nitric oxide and prostaglandins, key mediators of the inflammatory response . This leads to a decrease in inflammation-associated symptoms such as redness, swelling, and discomfort .

Result of Action

The result of 4-Amino-6-morpholinopyrimidine’s action is a reduction in the inflammatory response. It achieves this by inhibiting the production of nitric oxide and prostaglandins, thereby decreasing the expression of iNOS and COX-2 proteins in macrophage cells . This leads to a decrease in inflammation-associated disorders .

属性

IUPAC Name |

6-morpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOJWZMBGGYWCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539202 |

Source

|

| Record name | 6-(Morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96225-80-8 |

Source

|

| Record name | 6-(Morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)